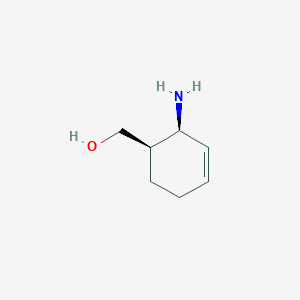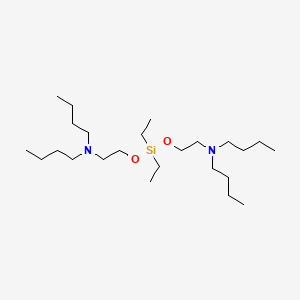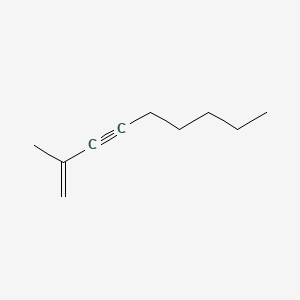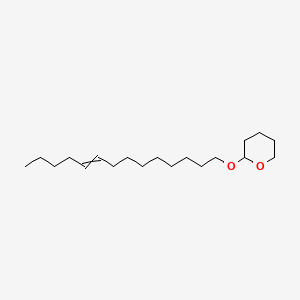![molecular formula C8H5N3 B13811470 Imidazo[4,5,1-HI]indazole CAS No. 65505-39-7](/img/structure/B13811470.png)
Imidazo[4,5,1-HI]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[4,5,1-HI]indazole is a heterocyclic compound that features a fused ring system combining imidazole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[4,5,1-HI]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with suitable reagents to form the desired heterocyclic structure. For instance, the cyclization of amido-nitriles in the presence of nickel catalysts can yield disubstituted imidazoles . Additionally, the use of N-heterocyclic carbenes as catalysts has been explored for the synthesis of trisubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as multicomponent reactions, which combine multiple reactants in a single step, are often employed to enhance efficiency and reduce production costs . The use of green chemistry principles, including solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,5,1-HI]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives of this compound can be used as substrates for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Imidazo[4,5,1-HI]indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Imidazo[4,5,1-HI]indazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also modulate receptor activity by acting as an agonist or antagonist . These interactions can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Indazole: A bicyclic compound consisting of fused benzene and pyrazole rings, used in medicinal chemistry.
Uniqueness: Imidazo[4,5,1-HI]indazole is unique due to its fused ring system, which combines the properties of both imidazole and indazole. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
65505-39-7 |
|---|---|
Molecular Formula |
C8H5N3 |
Molecular Weight |
143.15 g/mol |
IUPAC Name |
2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),2,5,7(11),8-pentaene |
InChI |
InChI=1S/C8H5N3/c1-2-6-4-10-11-5-9-7(3-1)8(6)11/h1-5H |
InChI Key |
QPHDDQPXIJZGOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=CN3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



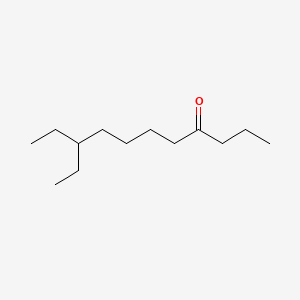
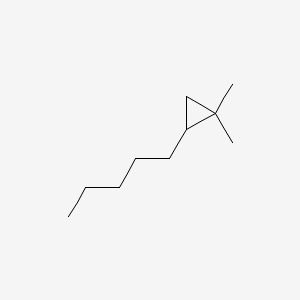

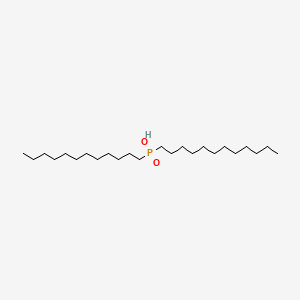
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
